N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine
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Overview
Description
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine is a compound that belongs to the class of N-protected amino acids. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis. This compound is particularly significant in peptide synthesis and other organic transformations due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine typically involves the protection of the amino group of L-leucine and L-isoleucine with the tert-butoxycarbonyl group. This is achieved by reacting the amino acids with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of flow microreactor systems has been reported to enable the direct introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol are commonly used for Boc deprotection.
Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include the free amine derivatives of L-leucine and L-isoleucine, which can further participate in peptide bond formation and other organic transformations .
Scientific Research Applications
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine has several scientific research applications:
Mechanism of Action
The mechanism by which N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine exerts its effects involves the protection of the amino group, which prevents it from participating in unwanted reactions. The Boc group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the controlled synthesis of peptides and other complex molecules .
Comparison with Similar Compounds
Similar Compounds
N-(tert-Butoxycarbonyl)-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-(tert-Butoxycarbonyl)-L-valine: Similar in structure and function, used for protecting the amino group during organic synthesis.
Uniqueness
N-(tert-Butoxycarbonyl)-L-leucyl-L-isoleucine is unique due to its specific combination of L-leucine and L-isoleucine, which are both essential amino acids. This combination allows for the synthesis of peptides with specific sequences and properties that are not achievable with other Boc-protected amino acids .
Properties
CAS No. |
65057-75-2 |
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Molecular Formula |
C17H32N2O5 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C17H32N2O5/c1-8-11(4)13(15(21)22)19-14(20)12(9-10(2)3)18-16(23)24-17(5,6)7/h10-13H,8-9H2,1-7H3,(H,18,23)(H,19,20)(H,21,22)/t11-,12-,13-/m0/s1 |
InChI Key |
TWWLSXMAVVNELL-AVGNSLFASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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